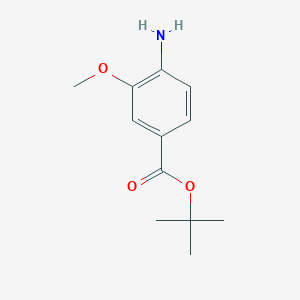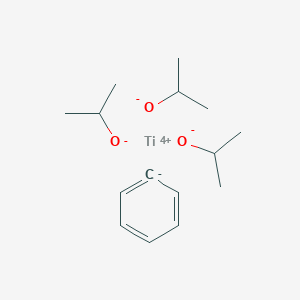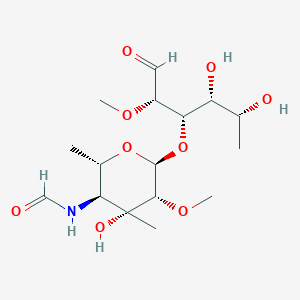
Fkmrp
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fkmrp is a synthetic peptide that has gained attention in the scientific community due to its potential applications in various fields of research. This peptide is known for its unique structure and properties that make it a promising candidate for use in the synthesis of new materials and as a tool for studying biological systems. In
Mécanisme D'action
The mechanism of action of Fkmrp is not fully understood, but it is believed to interact with specific receptors on the surface of cells. Fkmrp has been shown to bind to the formyl peptide receptor (FPR) family of receptors, which are involved in various cellular processes, including chemotaxis, phagocytosis, and inflammation. Binding of Fkmrp to FPRs can activate downstream signaling pathways, leading to cellular responses such as the release of cytokines and chemokines.
Effets Biochimiques Et Physiologiques
Fkmrp has been shown to have various biochemical and physiological effects, depending on the specific application. In materials science, Fkmrp-containing hydrogels have been shown to have unique mechanical and rheological properties. In drug discovery, Fkmrp analogs have been shown to have anti-inflammatory and anti-cancer properties. In biomedical research, Fkmrp has been used as a tool for studying the role of FPRs in various cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Fkmrp in lab experiments is its high purity and yield, which allows for reproducible results. Additionally, Fkmrp is relatively easy to synthesize using SPPS techniques. However, one limitation of using Fkmrp is its relatively short half-life, which can limit its effectiveness in certain applications. Additionally, Fkmrp can be expensive to synthesize compared to other peptides.
Orientations Futures
There are several future directions for the research and development of Fkmrp. One area of interest is the development of Fkmrp analogs with improved pharmacological properties, such as longer half-life and increased potency. Additionally, Fkmrp-containing materials, such as hydrogels and nanomaterials, have potential applications in tissue engineering and drug delivery. Finally, further research is needed to fully understand the mechanism of action of Fkmrp and its role in various cellular processes.
Méthodes De Synthèse
Fkmrp is a synthetic peptide that can be synthesized using solid-phase peptide synthesis (SPPS) techniques. SPPS involves the stepwise addition of amino acids onto a solid support, which allows for the synthesis of peptides with high purity and yield. Fkmrp is typically synthesized using Fmoc-based SPPS, which involves the use of Fmoc-protected amino acids and a resin-bound peptide. The peptide is then cleaved from the resin using a suitable cleavage agent, such as trifluoroacetic acid, to yield the final product.
Applications De Recherche Scientifique
Fkmrp has been used in a variety of scientific research applications, including materials science, drug discovery, and biomedical research. In materials science, Fkmrp has been used as a building block for the synthesis of new materials with unique properties, such as hydrogels and nanomaterials. In drug discovery, Fkmrp has been investigated as a potential therapeutic agent for the treatment of various diseases, such as cancer and Alzheimer's disease. In biomedical research, Fkmrp has been used as a tool for studying biological systems, such as protein-protein interactions and signal transduction pathways.
Propriétés
Numéro CAS |
115383-27-2 |
|---|---|
Nom du produit |
Fkmrp |
Formule moléculaire |
C16H29NO9 |
Poids moléculaire |
379.4 g/mol |
Nom IUPAC |
N-[(2S,3S,4R,5R,6S)-6-[(2S,3S,4R,5R)-4,5-dihydroxy-2-methoxy-1-oxohexan-3-yl]oxy-4-hydroxy-5-methoxy-2,4-dimethyloxan-3-yl]formamide |
InChI |
InChI=1S/C16H29NO9/c1-8(20)11(21)12(10(6-18)23-4)26-15-14(24-5)16(3,22)13(17-7-19)9(2)25-15/h6-15,20-22H,1-5H3,(H,17,19)/t8-,9+,10-,11-,12-,13+,14+,15+,16-/m1/s1 |
Clé InChI |
XVYCQMRADMEERS-OBFRQOQQSA-N |
SMILES isomérique |
C[C@H]1[C@@H]([C@@]([C@H]([C@@H](O1)O[C@H]([C@@H](C=O)OC)[C@@H]([C@@H](C)O)O)OC)(C)O)NC=O |
SMILES |
CC1C(C(C(C(O1)OC(C(C=O)OC)C(C(C)O)O)OC)(C)O)NC=O |
SMILES canonique |
CC1C(C(C(C(O1)OC(C(C=O)OC)C(C(C)O)O)OC)(C)O)NC=O |
Synonymes |
FKMRP N-formylkansosaminyl-(1-3)-2-O-methyl-D-rhamnopyranose N-formylkansosaminyl-(1-3)-2-O-methylrhamnopyranose |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



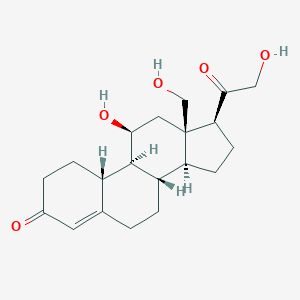
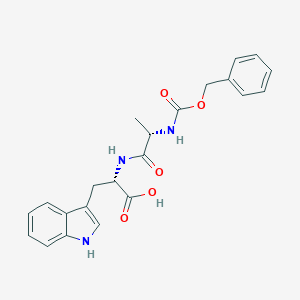
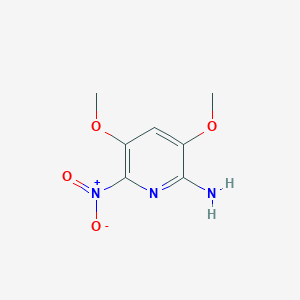
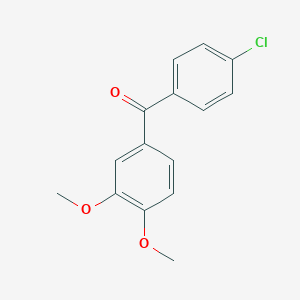
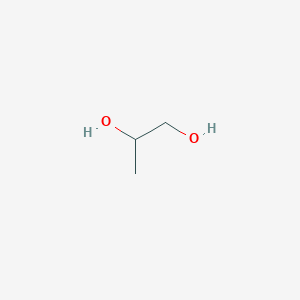
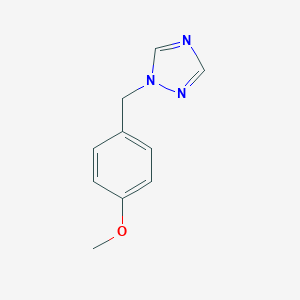
![4-Hydrazino-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B39200.png)
![4-[(4,5,6,7-Tetrahydro-5-methylthieno[3,2-c]pyridin)-7-yl]-1,2-benzenediol](/img/structure/B39202.png)
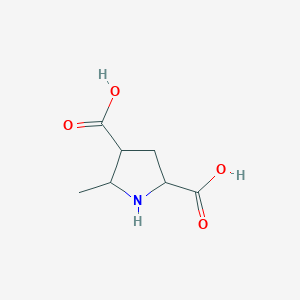
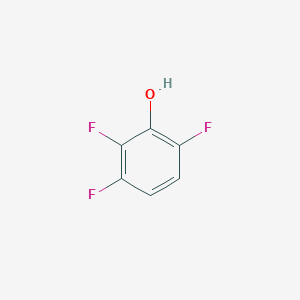
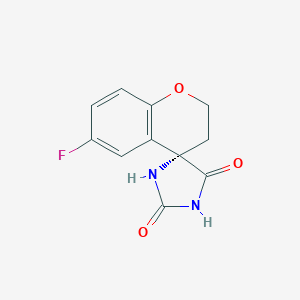
![3-hydroxy-2-[(4-methoxyphenyl)sulfonylamino]butanoic Acid](/img/structure/B39212.png)
